N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a synthetic organic compound belonging to the pyridine family It is characterized by the presence of a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position Additionally, it has two allyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine as the core structure.
Alkylation Reaction: The nitrogen atom of the pyridine ring is alkylated using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The allyl groups can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., m-CPBA, potassium permanganate), solvents (e.g., dichloromethane, water).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: N,N-diallyl-3-amino-5-(trifluoromethyl)-2-pyridinamine.
Oxidation: this compound epoxide.
Reduction: N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-piperidinamine.
Scientific Research Applications
N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
N,N-diallyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine can be compared with other similar compounds, such as:
N,N-diallyl-3-chloro-2-pyridinamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N,N-diallyl-5-(trifluoromethyl)-2-pyridinamine: Lacks the chloro group, leading to variations in its chemical behavior and applications.
N,N-diallyl-3-chloro-5-methyl-2-pyridinamine:
The uniqueness of this compound lies in the combination of its chloro and trifluoromethyl substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N,N-bis(prop-2-enyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2/c1-3-5-18(6-4-2)11-10(13)7-9(8-17-11)12(14,15)16/h3-4,7-8H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDAMGPZOZEWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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